molecular formula C10H10BrNO2S B1379261 [5-(Aminomethyl)-2-thienyl](3-furyl)methanone hydrobromide CAS No. 1824608-01-6

[5-(Aminomethyl)-2-thienyl](3-furyl)methanone hydrobromide

Cat. No. B1379261
M. Wt: 288.16 g/mol
InChI Key: RBULYBLSWNZSGW-UHFFFAOYSA-N
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Description

“5-(Aminomethyl)-2-thienylmethanone hydrobromide” is a chemical compound with the molecular formula C10H10BrNO2S . Its molecular weight is 288.16 g/mol.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the available sources .

Scientific Research Applications

The compound "5-(Aminomethyl)-2-thienylmethanone hydrobromide" is a specialized chemical entity that may have various applications in scientific research. While the direct references to this specific compound in scientific literature are limited, there are related compounds and functionalities that have been studied for their potential uses in medicinal chemistry, material science, and organic synthesis. The following sections highlight research applications of related compounds, providing insight into the potential utility of "5-(Aminomethyl)-2-thienylmethanone hydrobromide" in scientific research.

Synthesis of Novel Derivatives

Research involving compounds with furyl and thienyl groups often focuses on the synthesis of novel derivatives with potential therapeutic applications. For instance, the synthesis of new 1,3,5-triazine derivatives from the reaction of similar furyl and thienyl compounds with guanidine demonstrates the interest in utilizing these heterocycles for creating compounds with possible biological activities (Chernov et al., 2015). Such research underlines the synthetic versatility of furyl and thienyl compounds in accessing a broad range of chemical spaces for pharmacological exploration.

Enzyme Inhibition and Antimicrobial Properties

Compounds bearing furyl and thienyl moieties have been evaluated for their enzyme inhibitory and antimicrobial properties. A study on 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives found that these molecules exhibited significant inhibitory effects against acetyl- and butyrylcholinesterase, as well as activity against both Gram-positive and Gram-negative bacteria (Hussain et al., 2017). This indicates that compounds similar to "5-(Aminomethyl)-2-thienylmethanone hydrobromide" could have applications in the development of new therapeutic agents targeting neurodegenerative diseases and infections.

Antimicrobial and Antifungal Activities

Further illustrating the biological relevance of these compounds, novel bis-α,β-unsaturated ketones and derivatives synthesized from furyl and thienyl compounds have shown promising antimicrobial and antifungal activities (Altalbawy, 2013). Such findings support the exploration of "5-(Aminomethyl)-2-thienylmethanone hydrobromide" and its derivatives for potential antimicrobial applications.

Potential in Alzheimer's Disease Therapy

The exploration of synthetic multifunctional amides for Alzheimer's disease therapy, utilizing compounds with structures similar to the subject chemical, indicates the potential for designing multifunctional agents that can address complex diseases with multifaceted mechanisms (Hassan et al., 2018). This research area is particularly promising for the development of new therapeutic strategies against neurodegenerative conditions.

Chemical Sensing and Material Science

Compounds featuring furyl and thienyl groups are also explored for their physicochemical properties, which can be utilized in chemical sensing and material science applications. The electronic and optical properties of such compounds, influenced by their heterocyclic structures, make them candidates for developing novel materials with specific sensing capabilities or electronic functions.

Safety And Hazards

The safety and hazards associated with this compound are not specified in the available sources .

properties

IUPAC Name

[5-(aminomethyl)thiophen-2-yl]-(furan-3-yl)methanone;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S.BrH/c11-5-8-1-2-9(14-8)10(12)7-3-4-13-6-7;/h1-4,6H,5,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBULYBLSWNZSGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C(=O)C2=CC=C(S2)CN.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-(Aminomethyl)-2-thienyl](3-furyl)methanone hydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[5-(Aminomethyl)-2-thienyl](3-furyl)methanone hydrobromide
Reactant of Route 2
[5-(Aminomethyl)-2-thienyl](3-furyl)methanone hydrobromide
Reactant of Route 3
[5-(Aminomethyl)-2-thienyl](3-furyl)methanone hydrobromide
Reactant of Route 4
[5-(Aminomethyl)-2-thienyl](3-furyl)methanone hydrobromide
Reactant of Route 5
[5-(Aminomethyl)-2-thienyl](3-furyl)methanone hydrobromide
Reactant of Route 6
[5-(Aminomethyl)-2-thienyl](3-furyl)methanone hydrobromide

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